Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound is a quinazoline derivative characterized by a fused bicyclic core (1,2,3,4-tetrahydroquinazoline) with a 4-oxo group at position 4, a 2-thioxo group at position 2, and a methyl ester at position 6. The phenyl ring at position 3 is substituted with a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety, introducing a heteroaromatic and polar functional group.
Key structural features influencing its reactivity and bioactivity include:
Properties
CAS No. |
1114627-77-8 |
|---|---|
Molecular Formula |
C26H23N5O4S |
Molecular Weight |
501.56 |
IUPAC Name |
methyl 4-oxo-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H23N5O4S/c1-35-25(34)18-7-10-20-21(16-18)28-26(36)31(24(20)33)19-8-5-17(6-9-19)23(32)30-14-12-29(13-15-30)22-4-2-3-11-27-22/h2-11,16H,12-15H2,1H3,(H,28,36) |
InChI Key |
WDQAHSUYMLOHSU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core , which is known for its diverse biological activities. The presence of a pyridine ring and a piperazine moiety contributes to its pharmacological potential. The structural formula can be represented as follows:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, inhibitors targeting CYP enzymes have shown promise in modulating metabolic pathways relevant to cancer treatment .
- Anticancer Activity : A related compound demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line), with an IC50 value of 0.126 μM. This suggests that methyl 4-oxo derivatives may also exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. For example, treatment with certain derivatives resulted in increased caspase 9 levels, indicating a mechanism for programmed cell death .
Table 1: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 | Potent inhibition of cell proliferation |
| Enzyme Inhibition | CYP51 | ≤ 1 | Strong selective inhibition observed |
| Apoptosis Induction | MCF-7 | 27.13 ± 0.54 | Increased caspase activity |
| Metastasis Inhibition | Lung Metastasis Model | Not specified | More effective than known treatments |
Case Studies
- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with similar compounds resulted in significant inhibition of lung metastasis compared to controls . This highlights the potential therapeutic application of methyl 4-oxo derivatives in preventing metastasis in aggressive cancers.
- Selectivity and Toxicity : Compound testing revealed a favorable pharmacokinetic profile with no acute toxicity observed at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several heterocyclic derivatives, as outlined below:
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions requiring precise control of temperature (195–230°C), solvent selection (e.g., DMF or methanol), and catalysts like palladium on carbon for hydrogenation steps. Key intermediates include piperazine and tetrahydroquinazoline moieties, with purification via chromatography (HPLC) or recrystallization. Yield optimization depends on stoichiometric ratios and reaction time adjustments .
Q. How can researchers confirm the structural integrity of this compound?
Characterization employs spectroscopic methods:
- 1H/13C NMR to verify proton and carbon environments (e.g., distinguishing thioxo vs. oxo groups).
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- HRMS for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities in the tetrahydroquinazoline core .
Q. What biological activities have been reported for structurally related compounds?
Analogous derivatives exhibit:
- Anticancer activity : Cytotoxicity against HeLa (IC₅₀ ~2 µM) and DU 205 cell lines via kinase inhibition .
- Antimicrobial effects : Inhibition zones comparable to ciprofloxacin against E. coli and S. aureus .
- Anti-inflammatory properties : TNF-α reduction in macrophage models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Piperazine substitution : Replacing ethyl ester with carboxylic acid (e.g., in analogs) improves solubility but may reduce membrane permeability.
- Pyridinyl group : Critical for target binding; fluorination (as in ) enhances metabolic stability.
- Thioxo vs. oxo : The thioxo group increases electrophilicity, potentially enhancing covalent binding to cysteine residues in enzymes .
Q. What strategies resolve contradictions in reported biological data across studies?
Conflicting results (e.g., variable IC₅₀ values) may arise from differences in:
- Cell lines : Use orthogonal assays (e.g., 3D spheroid vs. monolayer cultures).
- Compound purity : Validate via HPLC (>95% purity).
- Assay conditions : Standardize incubation time and serum content. Computational docking (e.g., AutoDock Vina) can predict binding affinities to reconcile discrepancies .
Q. How can researchers optimize solubility and stability for in vivo studies?
- Solubility : Replace methyl ester with PEGylated derivatives or use cyclodextrin-based formulations.
- Stability : Conduct forced degradation studies (pH 1–13, 40–80°C) monitored by HPLC. Amorphous solid dispersions improve thermal stability .
Q. What experimental designs validate target engagement in mechanistic studies?
- Cellular thermal shift assays (CETSA) confirm target protein engagement.
- Knockdown/knockout models (e.g., CRISPR-Cas9) verify on-target effects.
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to enzymes like topoisomerase II .
Methodological Notes
- Synthetic Challenges : Side reactions during piperazine coupling require inert atmospheres (N₂/Ar) and dry solvents .
- Data Reproducibility : Publish full spectral datasets (NMR, HRMS) and crystallographic CIF files for peer validation .
- Ethical Compliance : Adhere to non-human research guidelines for preclinical testing, as specified in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
